5-Chloro-3-(4-nitrophenyl)-1,2-oxazole
Description
5-Chloro-3-(4-nitrophenyl)-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted with a chlorine atom at position 5 and a 4-nitrophenyl group at position 3. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, is known for its stability and utility in medicinal chemistry.
Properties
CAS No. |
142598-83-2 |
|---|---|
Molecular Formula |
C9H5ClN2O3 |
Molecular Weight |
224.6 g/mol |
IUPAC Name |
5-chloro-3-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-5-8(11-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H |
InChI Key |
MYYUWKAXHXVOLL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)[N+](=O)[O-] |
Synonyms |
5-CHLORO-3-(4-NITROPHENYL)ISOXAZOLE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole with structurally related oxazole and oxadiazole derivatives:
*Calculated based on molecular formula.
†Estimated using analogous compounds.
‡Reported or calculated from provided data.
Key Observations:
- Substituent Effects: The chloro group at position 5 in the target compound increases molecular weight and lipophilicity (logP ~3.5) compared to 5-(4-nitrophenyl)oxazole (logP 2.1) . This enhances membrane permeability, a critical factor in drug bioavailability.
- Synthetic Challenges: Introducing nitro groups to oxazole rings can reduce reaction yields, as seen in the trace synthesis of 2-(4-nitrophenyl)-5-phenyloxazole .
- Biological Activity: Oxazole derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit diverse biological effects. For instance, short-chain oxazoles activate IDO1, triggering inflammatory pathways , while 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole shows LOX/COX-2 inhibition . The target compound’s substituents may similarly modulate enzyme interactions.
Functional Group Variations
- Chloro vs.
- Oxazole vs. Oxadiazole Cores: Oxadiazoles (e.g., 5-(4-chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole ) exhibit higher logP values (4.24 vs. ~3.5) due to reduced polarity, impacting drug-likeness parameters.
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